molecular formula C9H6N2O3 B189894 5-Nitroquinolin-6-ol CAS No. 103028-63-3

5-Nitroquinolin-6-ol

Cat. No. B189894
M. Wt: 190.16 g/mol
InChI Key: VNTMHRXHQYOVLK-UHFFFAOYSA-N
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Description

5-Nitroquinolin-6-ol is a chemical compound with the molecular formula C9H6N2O3 . It is also known by other names such as 5-hydroxy-6-nitroquinoline and 6-nitro-5-hydroxyquinoline. This compound belongs to the family of quinoline derivatives.


Molecular Structure Analysis

The molecular structure of 5-Nitroquinolin-6-ol is represented by the SMILES notation: O=N+C1=C2C=CC=NC2=CC=C1O . This indicates the presence of a nitro group (NO2) and a hydroxyl group (OH) attached to the quinoline ring.


Physical And Chemical Properties Analysis

5-Nitroquinolin-6-ol is a solid at room temperature . It has a molecular weight of 190.16 g/mol . .

Scientific Research Applications

Prodrug Systems for Bioreductive Activation

  • 5-Nitroquinolin-6-ol has been synthesized as a potential prodrug system for bioreductive activation. This involves introducing substituents to enhance its reactivity under certain conditions, thus making it a candidate for targeted drug delivery systems (Couch, Burke, Knox, & Moody, 2008).

Electrochemical Behavior and Determination

  • The electrochemical behavior of 5-Nitroquinolin-6-ol has been studied using various techniques such as polarography and voltammetry. These studies are crucial in understanding its properties for environmental monitoring and analytical chemistry applications (Vyskočil, Jiranek, Daňhel, Zima, Barek, Wang, & Pecková, 2011).

Antimicrobial Activities

Hypoxia-selective Imaging Agents and Prodrugs

Synthesis of PI3K/mTOR Inhibitors

  • 5-Nitroquinolin-6-ol derivatives have been synthesized as intermediates in the production of PI3K/mTOR inhibitors, which are important in cancer therapy. The optimization of the synthesis process is crucial for the development of effective anticancer drugs (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).

Unconventional Voltammetric Experiments

  • 5-Nitroquinolin-6-ol has been studied using multiwalled carbon nanotube-glassy carbon electrodes, highlighting its unconventional voltammetric behavior. This research contributes to the development of advanced electrochemical sensors and analytical methods (Urzúa, Yáñez, Carbajo, & Squella, 2018).

Vicarious Nucleophilic Amination

  • The compound has been used in the vicarious nucleophilic amination of nitroquinolines, demonstrating its utility in synthetic organic chemistry for creating novel chemical structures (Szpakiewicz & Grzegożek, 2008).

Direct Thioalkylation

  • 5-Nitroquinolin-6-ol reacts with alkanethiols, leading to alkylthio derivatives. This demonstrates its potential in chemical synthesis, particularly in creating sulfur-containing organic compounds (Kawakami & Suzuki, 2000).

Safety And Hazards

The safety data sheet for a related compound, 6-Nitroquinolin-5-ol, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

5-nitroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7-6(2-1-5-10-7)9(8)11(13)14/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTMHRXHQYOVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398455
Record name 5-nitroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroquinolin-6-ol

CAS RN

103028-63-3
Record name 5-nitroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AD Skolyapova, GA Selivanova, EV Tretyakov… - Journal of Fluorine …, 2018 - Elsevier
… , as confirmed by the appearance of doublet signals in the 19 F NMR spectra of the reaction mixture and can be explained by the formation of 2-chloro-7-fluoro-5-nitroquinolin-6-ol and 2…
Number of citations: 5 www.sciencedirect.com
M Wąsińska-Kałwa, M Giurg, PJ Boratyński… - Tetrahedron, 2018 - Elsevier
An oxidative cross-coupling strategy for quinoline ring annulation in Cinchona alkaloids has been developed. Key-reaction optimization by changing oxidants and adjusting the …
Number of citations: 2 www.sciencedirect.com

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